4,4-Bis(4-chlorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
4,4-Bis(4-chlorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that features a combination of chlorinated phenyl groups and a sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-chlorophenyl)but-3-en-1-ol typically involves the reaction of 4-chlorobenzaldehyde with but-3-en-1-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
4,4-Bis(4-chlorophenyl)but-3-en-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-chlorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the but-3-en-1-ol moiety.
Bis(4-chlorophenyl) disulfide: Contains sulfur atoms instead of the but-3-en-1-ol moiety.
Uniqueness
4,4-Bis(4-chlorophenyl)but-3-en-1-ol is unique due to the presence of both chlorinated phenyl groups and a but-3-en-1-ol moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
823175-37-7 |
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Molecular Formula |
C23H22Cl2O4S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
4,4-bis(4-chlorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H14Cl2O.C7H8O3S/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,19H,1,11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
DMUCQEBSLPAPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(=CCCO)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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